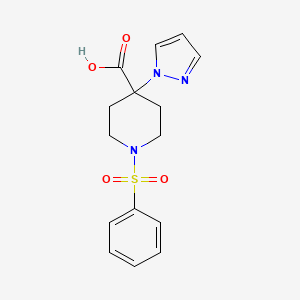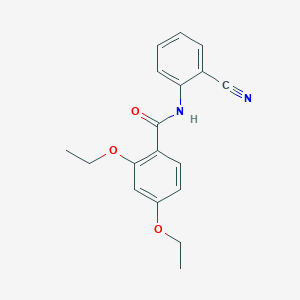![molecular formula C23H33N3O3 B5295822 (4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol](/img/structure/B5295822.png)
(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential for use in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of (4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol is not fully understood. However, it is believed to act as a modulator of various receptors in the body, including dopamine receptors, serotonin receptors, and opioid receptors. This modulation leads to the activation or inhibition of specific signaling pathways, resulting in the desired physiological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol have been studied extensively. It has been shown to have anti-cancer properties, neuroprotective effects, and pain-relieving properties. It has also been shown to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol is its specificity for certain receptors in the body, making it a promising candidate for drug development. However, its mechanism of action is not fully understood, and further research is needed to elucidate its full potential. Additionally, the synthesis of this compound can be challenging and requires specialized equipment and expertise.
Direcciones Futuras
There are many future directions for research on (4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to elucidate its mechanism of action and identify additional receptors it may target. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its use in drug development.
Métodos De Síntesis
The synthesis of (4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol involves the condensation of 4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}benzaldehyde with benzyl alcohol in the presence of a Lewis acid catalyst. This method has been optimized to yield high purity and high yield of the desired product.
Aplicaciones Científicas De Investigación
(4-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Its ability to target specific receptors in the body makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
[1-[1-[4-(hydroxymethyl)benzoyl]piperidin-4-yl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c27-17-18-5-7-19(8-6-18)22(28)25-14-9-21(10-15-25)26-13-3-4-20(16-26)23(29)24-11-1-2-12-24/h5-8,20-21,27H,1-4,9-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJASJJYARZFBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-{[3-(Pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}phenyl)methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-anilinophenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5295739.png)
![6-[(1-benzyl-1H-indol-3-yl)methylene]-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5295744.png)


![N,N-diethyl-4-{[(3-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B5295762.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)

![2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5295795.png)
![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)
![2-methyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]pentanamide](/img/structure/B5295809.png)
![2-(2-methoxyphenyl)-1-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-imidazole](/img/structure/B5295817.png)
![3-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5295829.png)
![2-[(4-methylbenzyl)thio]-N-phenylacetamide](/img/structure/B5295859.png)
![2-cyano-3-[4-(difluoromethoxy)phenyl]-N-(2,5-dimethoxyphenyl)acrylamide](/img/structure/B5295860.png)